molecular formula C15H13N3O3S B2620790 N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea CAS No. 642945-33-3

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Cat. No.: B2620790
CAS No.: 642945-33-3
M. Wt: 315.35
InChI Key: QXELWZWZGNJNDG-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 2-methyl-3-nitrophenyl group to the other. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The presence of electron-withdrawing (e.g., nitro) and electron-donating (e.g., methyl) substituents on the aryl ring influences both electronic properties and intermolecular interactions, making this compound a subject of interest in drug discovery and materials science.

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELWZWZGNJNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea typically involves the reaction of benzoyl chloride with N’-(2-methyl-3-nitrophenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Substituent Effects on Conformational Stability

  • Methyl and Nitro Substitution : The 2-methyl-3-nitro substitution introduces steric hindrance and electronic effects. Computational studies on methyl-substituted N-benzoyl-N'-(2-pyridyl)thiourea derivatives reveal that substituent position affects conformational stability. For example, 6-methyl substitution stabilizes cis-trans conformations, while 3-methyl derivatives favor trans-cis conformations due to intramolecular hydrogen bonding (HB) .

Intramolecular Hydrogen Bonding

  • The thione (C=S) and carbonyl (C=O) groups in thiourea derivatives form intramolecular HBs, stabilizing specific conformations. For N-benzoyl-N'-(4'-cyanophenyl)thiourea, intramolecular C=O···H-N HB stabilizes the trans-cis conformation, while intermolecular interactions influence crystal packing . In contrast, 2-methyl-3-nitro substitution may reduce HB strength due to steric effects from the methyl group .

Anticancer Activity

  • EGFR Inhibition : Chlorinated derivatives like 3-Cl-BFTU exhibit potent EGFR inhibition (IC₅₀ = 1.2 µM), attributed to chloro substituents enhancing hydrophobic interactions with the kinase domain . The 3-nitro group in the target compound may act as a hydrogen bond acceptor, mimicking the role of chlorine in EGFR binding.
  • SIRT1 Inhibition : N-Benzoyl-N'-(4-fluorophenyl)thiourea shows SIRT1 inhibitory activity, with the fluoro group contributing to electronegativity and target affinity . The nitro group in the target compound could provide similar electronic effects but with altered pharmacokinetics due to its larger size.

Antimicrobial and Anti-inflammatory Activities

  • Thiourea derivatives with 4-cyanophenyl or 4-methoxyphenyl groups demonstrate antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Data Tables

Table 2: Conformational Stability of Methyl-Substituted Derivatives

Compound Substituent Position Preferred Conformation Stabilizing Factor Reference
N-Benzoyl-N'-(6-Me-2-pyridyl) 6-Me Cis-trans N···H-N HB
N-Benzoyl-N'-(3-Me-2-pyridyl) 3-Me Trans-cis O···H-N HB
Target Compound 2-Me, 3-NO₂ Trans-cis (Predicted) Steric hindrance from Me

Biological Activity

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.

Overview of Biological Activities

This compound exhibits various biological activities, primarily attributed to its thiourea structure. Thiourea derivatives are known for their potential antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that this specific compound can inhibit certain enzymes and disrupt cellular processes, making it a candidate for therapeutic applications in treating diseases such as cancer and infections.

The biological activity of this compound is linked to its interactions with biological molecules, which affect enzyme activities and cellular signaling pathways. For example, studies have shown that it can inhibit protein tyrosine kinases, which play a crucial role in cancer cell proliferation . The presence of both the 2-methyl and 3-nitro substituents enhances its chemical reactivity and biological efficacy compared to other thiourea derivatives.

Comparative Analysis with Other Thiourea Derivatives

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameStructural FeaturesUnique Properties
N-benzoyl-N'-(2-naphthyl)thioureaLacks methyl and nitro groupsDifferent biological activity profile
N-benzoyl-N'-(1-naphthyl)thioureaNaphthyl group at a different positionVaries in reactivity due to structural differences
N-benzoyl-N'-(2-methylphenyl)thioureaPhenyl group instead of naphthylDistinct chemical behavior due to lack of naphthalene ring
1-Benzoyl-3-phenyl-2-thioureaContains phenyl instead of nitroKnown for antileishmanial properties

The unique structural features of this compound contribute significantly to its enhanced biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Antimicrobial Activity : In vitro studies demonstrate significant antimicrobial effects against various pathogens. The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as an antimicrobial agent .
  • Antitumor Properties : Research focusing on cancer cell lines has shown that this thiourea derivative can effectively inhibit tumor growth. For instance, it demonstrated potent inhibitory activity against lung adenocarcinoma cell lines, suggesting its role as a potential anticancer therapeutic .
  • Enzyme Inhibition Studies : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in antimicrobial and anticancer drug development. IC50 values for these activities ranged from 12.27 μM to 31.64 μM, showcasing its effectiveness .

Q & A

Q. What are the recommended synthetic routes for N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, and what critical parameters influence yield?

Methodological Answer: The compound is synthesized via a two-step reaction. First, benzoyl chloride reacts with ammonium thiocyanate in dichloromethane under phase-transfer catalysis (e.g., PEG-400) to form benzoyl isothiocyanate. This intermediate is then coupled with 2-methyl-3-nitroaniline under inert conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during acyl chloride addition to avoid side reactions.
  • Solvent : Tetrahydrofuran (THF) or dichloromethane ensures solubility of intermediates.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity . Example yield: ~65–75% after optimization .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • FT-IR : Expect peaks at ~3200 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂ asymmetric stretch). Disappearance of -NH₂ peaks from aniline confirms coupling .
  • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm. The thiourea -NH proton resonates as a broad singlet (~δ 10.2 ppm). Methyl groups (2-methyl) appear as a singlet at δ 2.3–2.5 ppm .
  • X-ray crystallography : Resolves intramolecular H-bonding (e.g., N-H···O=C) and dihedral angles between aromatic rings, critical for confirming stereoelectronic effects .

Q. What solvents and conditions are optimal for recrystallizing this thiourea derivative?

Methodological Answer:

  • Solvent Pair : Ethanol/water (3:1 v/v) or ethyl acetate/hexane (gradient elution) yields needle-shaped crystals.
  • Temperature : Slow cooling from reflux (70–80°C) minimizes impurities.
  • Crystal Quality : Additive-free conditions prevent lattice defects. Crystals suitable for XRD require slow evaporation over 48–72 hours .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro, methyl) influence the biological activity of N-benzoylthiourea derivatives?

Methodological Answer: The 3-nitro group enhances electron-withdrawing effects, increasing electrophilicity of the thiocarbonyl group, which improves metal-coordination capacity (e.g., for antimicrobial or anticancer activity). The 2-methyl group sterically hinders rotation, stabilizing planar conformations that enhance π-π stacking with biological targets. Comparative studies show:

Substituent PositionActivity (MIC, μg/mL)Target Organism
3-NO₂, 2-CH₃8.2 ± 0.5S. aureus
4-NO₂, 2-CH₃12.4 ± 1.1S. aureus
Unsubstituted>50S. aureus
Data suggests meta-nitro substitution maximizes bioactivity .

Q. What contradictions exist in reported crystal structures of similar N-benzoylthioureas, and how can they be resolved?

Q. How can computational methods (DFT, molecular docking) predict the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the thiocarbonyl sulfur (LUMO -3.2 eV) is the primary donor for Cu(II) or Pt(II) .
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., urease). The nitro group forms H-bonds with active-site histidine residues (binding energy: -8.5 kcal/mol) .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in cytotoxicity assays involving this compound?

Methodological Answer: Common issues and solutions:

  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Metabolic Interference : Use dual-assay validation (MTT + resazurin) to confirm results.
  • Positive Control : Compare with cisplatin or doxorubicin to calibrate IC₅₀ values .

Q. What strategies optimize the synthesis of metal complexes using this thiourea as a ligand?

Methodological Answer:

  • Stoichiometry : Use a 2:1 (ligand:metal) ratio to favor octahedral coordination.
  • pH Control : Maintain pH 6–7 (acetate buffer) to prevent ligand protonation.
  • Characterization : EPR spectroscopy confirms paramagnetic centers (e.g., Cu(II), g⊥ = 2.08, g‖ = 2.28) .

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